molecular formula C9H10N6O2S2 B2796866 4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide CAS No. 1523366-51-9

4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide

Cat. No.: B2796866
CAS No.: 1523366-51-9
M. Wt: 298.34
InChI Key: PYFZMYIMTBJERY-UHFFFAOYSA-N
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Description

4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzothioamide core with a sulfamoyl group attached to a tetrazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of 2-methyl-2H-tetrazole-5-amine with a suitable sulfonyl chloride to form the sulfamoyl-tetrazole intermediate. This intermediate is then reacted with benzothioamide under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or amine group.

    Substitution: The benzothioamide moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzothioamides depending on the nucleophile used.

Scientific Research Applications

4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-tetrazol-5-yl)benzoic acid
  • 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
  • Benzoyl chloride, 4-(2H-tetrazol-5-yl)-

Uniqueness

4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide stands out due to its unique combination of a tetrazole ring and a benzothioamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

4-[(2-methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2S2/c1-15-12-9(11-14-15)13-19(16,17)7-4-2-6(3-5-7)8(10)18/h2-5H,1H3,(H2,10,18)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFZMYIMTBJERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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